

Structure-activity relationship (SAR) of spirohydantoin derivatives

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Compound of Interest

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An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Spirohydantoin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirohydantoin derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, anticonvulsant, and anti-infective properties. Their rigid three-dimensional structure provides a unique framework for interacting with various biological targets. This technical guide offers a comprehensive analysis of the structure-activity relationships (SAR) of spirohydantoin derivatives, with a focus on their application as anticancer and anticonvulsant agents. We present a detailed examination of key structural modifications and their impact on biological activity, supported by quantitative data, experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction to the Spirohydantoin Scaffold

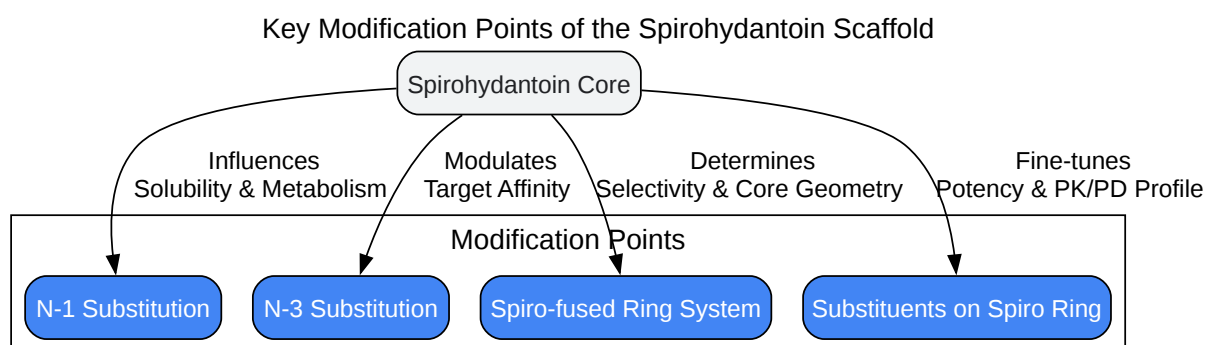
Spirohydantoins are a class of heterocyclic compounds featuring a hydantoin ring spiro-fused to another cyclic system. This arrangement confers significant conformational rigidity, which is often advantageous for potent and selective binding to biological targets. The core structure allows for systematic modifications at several key positions, making it an attractive scaffold for

the development of new therapeutic agents. Understanding the SAR of these derivatives is paramount for the rational design of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Key Structural Features and Points of Modification

The biological activity of spirohydantoin derivatives can be modulated by structural changes at three primary locations:

- **The Hydantoin Ring:** Substitutions on the N-1 and N-3 positions of the hydantoin moiety can influence physicochemical properties such as solubility and lipophilicity, as well as interactions with the target protein.
- **The Spirocyclic Ring:** The nature, size, and stereochemistry of the ring spiro-fused to the hydantoin are critical determinants of biological activity and selectivity.
- **Substituents on the Spirocyclic Ring:** The introduction of various functional groups on the spiro-fused ring system allows for the fine-tuning of steric and electronic properties to optimize target engagement.



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Caption: Key modification points on the spirohydantoin scaffold.

Structure-Activity Relationship (SAR) in Anticancer Agents

Spirohydantoin derivatives have emerged as potent anticancer agents, particularly as androgen receptor (AR) antagonists for the treatment of prostate cancer.[1][2] The SAR studies in this area have provided valuable insights for the design of next-generation AR inhibitors.[3][4][5][6]

Quantitative SAR Data for Anti-prostate Cancer Activity

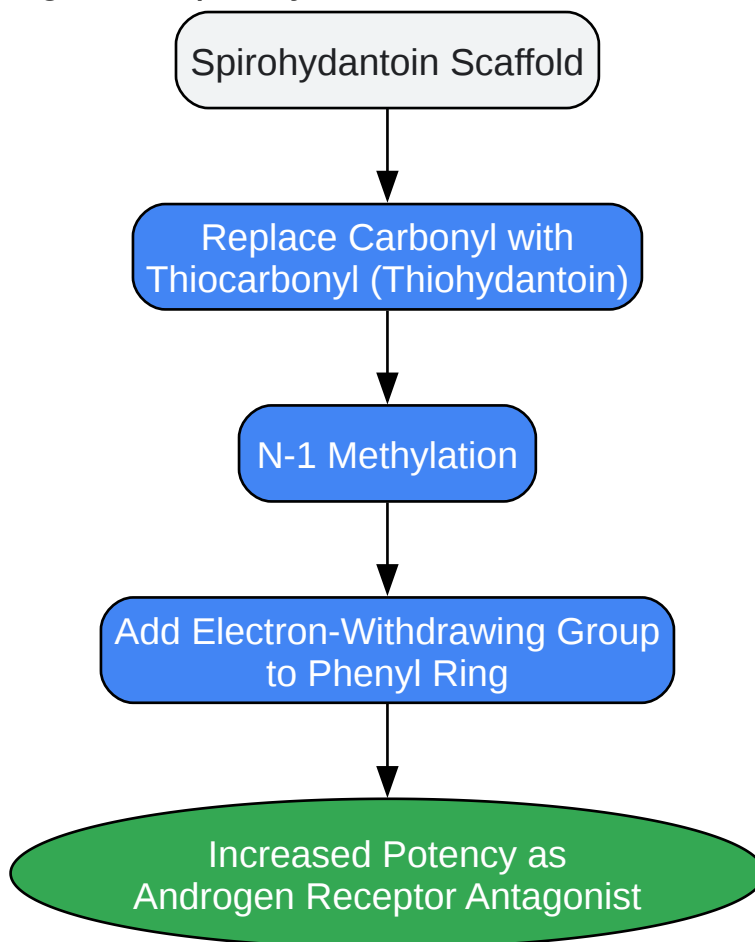
The following table summarizes the SAR of a series of thiohydantoin analogues, which led to the discovery of MDV3100 (enzalutamide), a clinically approved drug for castration-resistant prostate cancer.[2]

Compound	R1	X	Y	Z	IC50 (nM, LNCaP cells)
1	H	O	CH	N	>1000
2	Me	O	CH	N	130
3	H	S	CH	N	200
4	Me	S	CH	N	38
5 (MDV3100)	Me	S	C-F	N	36

SAR Insights:

- **Thiohydantoin Moiety:** The replacement of the oxygen atom at position 2 of the hydantoin ring with a sulfur atom (thiohydantoin) generally enhances antiandrogenic activity.
- **N-1 Substitution:** N-methylation of the hydantoin ring is crucial for potent activity.
- **Aromatic Ring Substitution:** The introduction of an electron-withdrawing group, such as fluorine, on the aromatic ring attached to the hydantoin nitrogen further improves potency.

SAR Logic for Spirohydantoin-based AR Antagonists



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Caption: Logical progression of SAR for developing potent spirohydantoin AR antagonists.

Structure-Activity Relationship (SAR) in Anticonvulsant Agents

Spirohydantoins have a long history as anticonvulsant drugs, with phenytoin being a prominent example.^[7] Their mechanism of action often involves the modulation of voltage-gated sodium channels.^{[8][9][10][11]} SAR studies have focused on optimizing efficacy and reducing neurotoxicity.^{[12][13][14][15][16]}

Quantitative SAR Data for Anticonvulsant Activity

The following table presents SAR data for a series of N-1', N-3'-disubstituted spirohydantoins evaluated in the pilocarpine model of temporal lobe epilepsy.[13]

Compound	R1 (at N-1')	R2 (at N-3')	Protection against Seizure (%)
6a	4-Nitrophenyl	H	20
6b	4-Nitrophenyl	Ethyl	80
6c	4-Nitrophenyl	Propyl	100
6d	4-Nitrophenyl	Cyclopropyl	100
7a	4-Chlorophenyl	Ethyl	60

SAR Insights:

- N-3' Substitution: The presence of small alkyl groups (ethyl, propyl, or cyclopropyl) at the N-3' position is desirable for high anticonvulsant activity.[13]
- N-1' Substitution: An electron-withdrawing group, such as a 4-nitrophenyl group, at the N-1' position contributes significantly to the anticonvulsant effect.[13]

Experimental Protocols

Synthesis of Spirohydantoins via the Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a widely used and efficient method for the synthesis of spirohydantoins from ketones.[17][18][19][20][21]

Materials:

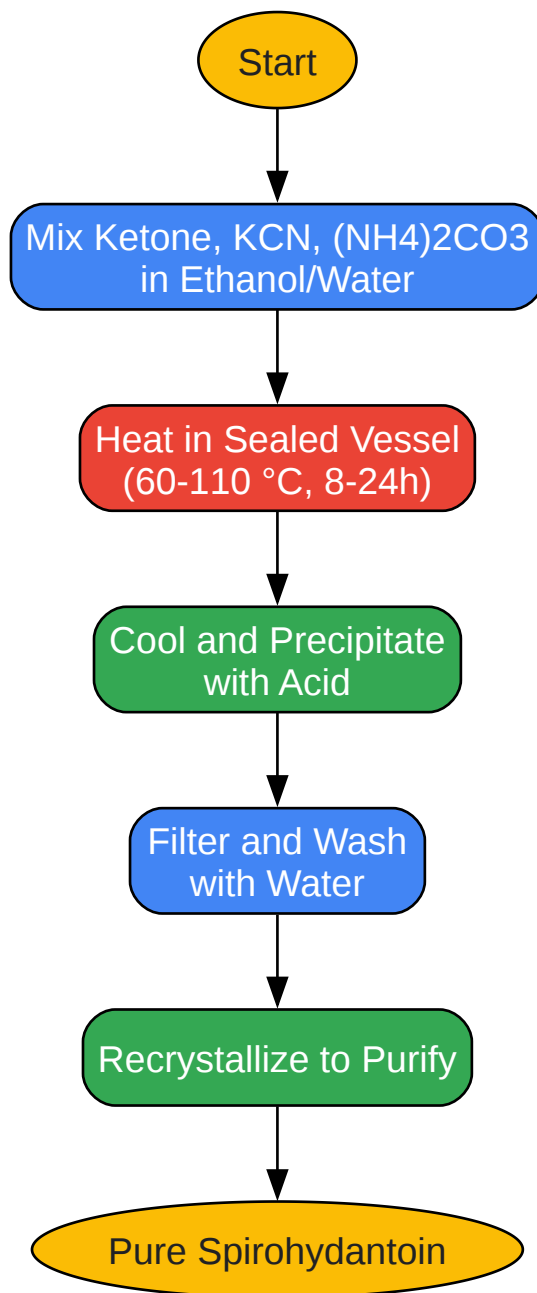
- Ketone (1.0 eq)
- Potassium cyanide (KCN) (1.5-2.0 eq)
- Ammonium carbonate ((NH₄)₂CO₃) (3.0-4.0 eq)

- Ethanol
- Water

Procedure:

- A mixture of the ketone, potassium cyanide, and ammonium carbonate is prepared in a 1:1 mixture of ethanol and water.
- The reaction mixture is heated in a sealed vessel at 60-110 °C for 8-24 hours.
- After cooling, the reaction mixture is poured into water, and the pH is adjusted with a mineral acid (e.g., HCl) to precipitate the product.
- The crude spirohydantoin is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).

Experimental Workflow for Bucherer-Bergs Synthesis



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Caption: Step-by-step workflow for the synthesis of spirohydantoin.

In Vitro Androgen Receptor Antagonist Assay

This cell-based reporter gene assay is commonly used to quantify the antagonistic activity of compounds against the androgen receptor.^{[22][23][24][25][26]}

Materials:

- Prostate cancer cell line expressing AR (e.g., LNCaP, MDA-kb2)
- Cell culture medium and supplements
- Androgen receptor-responsive reporter plasmid (e.g., ARE-luciferase)
- Transfection reagent
- Androgen agonist (e.g., Dihydrotestosterone - DHT)
- Test compounds (spirohydantoin derivatives)
- Luciferase assay reagent
- Luminometer

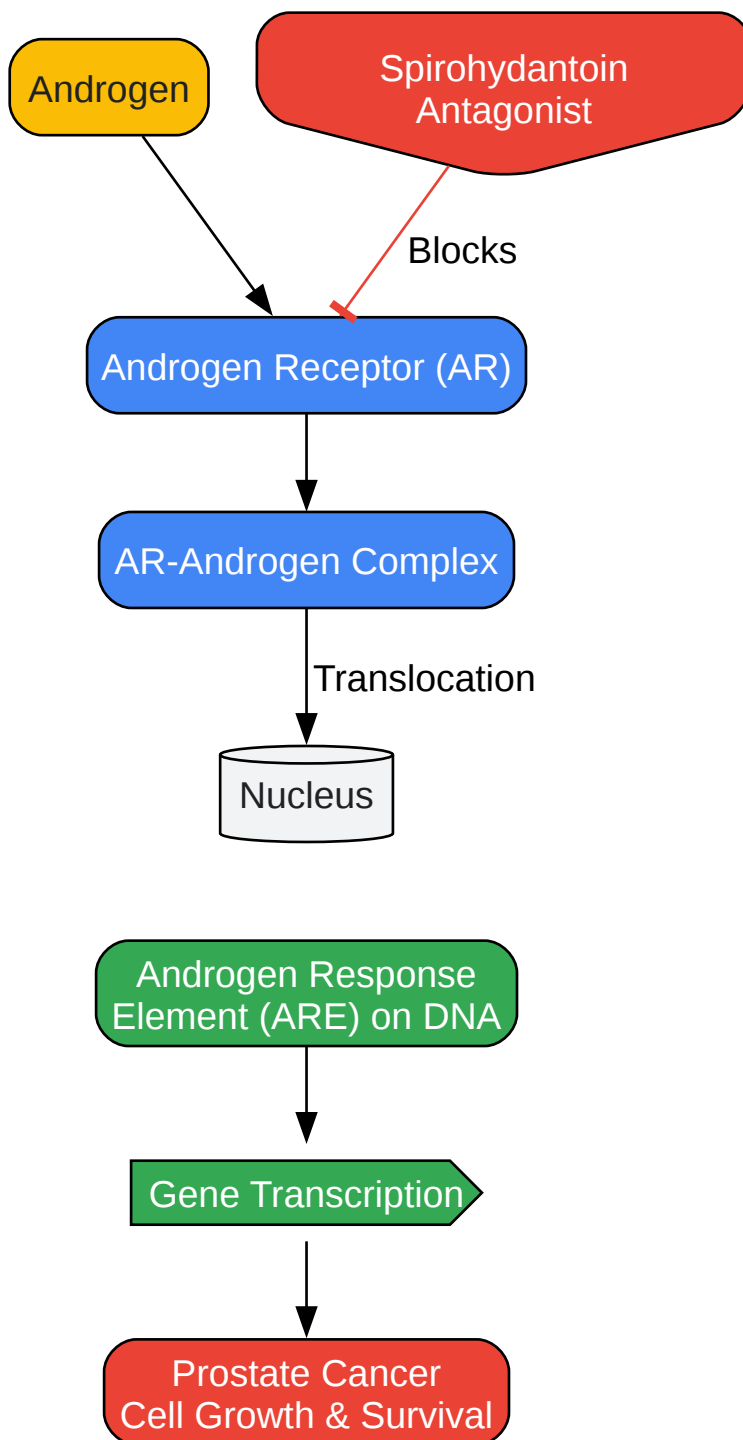
Procedure:

- Cell Seeding: Seed the AR-expressing cells in a multi-well plate.
- Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., β -galactosidase).
- Treatment: After an incubation period, treat the cells with a constant concentration of DHT and varying concentrations of the test compounds.
- Incubation: Incubate the treated cells for 24-48 hours.
- Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
- Data Analysis: Normalize the luciferase activity to the control and calculate the IC50 values for each compound.

Signaling Pathway: Androgen Receptor Inhibition

Spirohydantoin-based AR antagonists function by competitively inhibiting the binding of androgens to the AR, thereby preventing its activation and subsequent translocation to the nucleus. This blocks the transcription of androgen-dependent genes that are crucial for the growth and survival of prostate cancer cells.[1][3][5][6]

Androgen Receptor Signaling Pathway and Inhibition



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Caption: Mechanism of action of spirohydantoin AR antagonists.

Conclusion

The spirohydantoin scaffold is a versatile and valuable platform in drug discovery. The extensive SAR studies on its derivatives have led to the development of clinically successful drugs and a deeper understanding of the structural requirements for potent anticancer and anticonvulsant activities. The key to designing novel spirohydantoin-based therapeutics lies in the strategic manipulation of the hydantoin ring, the spiro-fused cyclic system, and its substituents. The experimental protocols and pathway visualizations provided in this guide serve as a practical resource for researchers aiming to further explore and exploit the therapeutic potential of this remarkable class of compounds. Future research will likely focus on developing spirohydantoins with novel mechanisms of action and improved safety profiles.

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